N-[2-(benzyloxy)phenyl]propanamide
Description
N-[2-(Benzyloxy)phenyl]propanamide is a propanamide derivative featuring a benzyloxy substituent at the 2-position of the phenyl ring. The benzyloxy group is electron-donating, which may enhance lipophilicity and influence binding interactions compared to other substituents .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
N-(2-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H17NO2/c1-2-16(18)17-14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
GSQSAFWVNUUCIA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Propanamide Derivatives
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Propanamide Analogs
Notes:
- Electron-withdrawing vs.
- Alkoxy chain length : Longer alkoxy substituents (e.g., isopentyloxy in Compound 23) correlate with higher melting points, suggesting improved crystallinity .
- Hydrogen bonding : Compounds like N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide form N–H⋯O interactions, creating stable R2<sup>2</sup>(14) and R2<sup>2</sup>(18) ring motifs, which may enhance thermal stability .
Structural and Crystallographic Differences
- Crystal packing : N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide crystallizes in a triclinic system (space group P1) with a dihedral angle of 80.25° between aromatic planes, stabilized by C–H⋯π interactions . In contrast, analogs with sulfonamido groups () may adopt distinct packing due to stronger hydrogen-bonding networks.
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